

Application Notes and Protocols for In-situ Leaching of Copper-Uranium Deposits

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Compound of Interest

Compound Name: Copper;uranium

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These application notes provide a detailed overview of in-situ leaching (ISL), also known as in-situ recovery (ISR), a prominent mining technique for extracting copper and uranium from suitable ore bodies. The following sections detail the principles, chemical processes, and experimental protocols relevant to the application of this technology.

Introduction to In-Situ Leaching (ISL)

In-situ leaching is a mining process that recovers minerals by dissolving them from the ore body in place, eliminating the need for traditional excavation.[1] The process involves injecting a leaching solution, or lixiviant, into the ore deposit through injection wells. This solution permeates through the porous rock, dissolving the target minerals. The resulting metal-rich solution, known as the pregnant leach solution (PLS), is then pumped to the surface via recovery wells for processing.[1][2][3]

This technique is particularly suited for low-grade ore deposits located in permeable sandstone, confined by impermeable layers above and below, and situated below the water table.[4] ISL offers significant environmental advantages over conventional mining methods, including minimal surface disturbance and the absence of tailings or waste rock generation.[4]

Geochemical Principles and Lixiviant Systems

The choice of lixiviant is critical and depends on the specific geology of the deposit, particularly the carbonate content of the ore. The two primary types of lixivants used are acidic and alkaline solutions.[2]

Acidic Leaching

Acidic leaching, typically employing sulfuric acid (H_2SO_4), is a common method for both copper and uranium recovery.[1][2] For uranium, an oxidizing agent such as hydrogen peroxide (H_2O_2) or oxygen (O_2) is added to convert tetravalent uranium (U^{4+}), which is insoluble, to its soluble hexavalent state (U^{6+}).[4][5] The dissolved uranium then forms stable uranyl sulfate complexes.[4]

For copper oxide minerals like malachite and azurite, sulfuric acid is effective at direct dissolution.[1] For copper sulfide minerals, an oxidant like ferric iron (Fe^{3+}) is often required to facilitate the leaching process.[2]

Key Reactions in Acidic Leaching:

- Uranium Oxidation: $\text{UO}_2 + \text{H}_2\text{O}_2 \rightarrow \text{UO}_3 + \text{H}_2\text{O}$
- Uranium Dissolution: $\text{UO}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{UO}_2(\text{SO}_4)_3^{4-} + 2\text{H}^+ + \text{H}_2\text{O}$
- Copper Carbonate Dissolution: $\text{CuCO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{CuSO}_4 + \text{H}_2\text{O} + \text{CO}_2$

Alkaline Leaching

Alkaline leaching is preferred for uranium deposits with high carbonate content (e.g., limestone), as acidic lixivants would be excessively consumed through neutralization reactions.[5] This method utilizes a solution of sodium bicarbonate (NaHCO_3) or ammonium carbonate ($(\text{NH}_4)_2\text{CO}_3$) along with an oxidant.[1][6] The uranium is oxidized and then forms a stable and soluble uranyl carbonate complex.[4]

Key Reactions in Alkaline Leaching:

- Uranium Oxidation: $2\text{UO}_2 + \text{O}_2 \rightarrow 2\text{UO}_3$
- Uranium Complexation: $\text{UO}_3 + \text{Na}_2\text{CO}_3 + 2\text{NaHCO}_3 \rightarrow \text{Na}_4\text{UO}_2(\text{CO}_3)_3 + \text{H}_2\text{O}$

Quantitative Data from Leaching Studies

The following tables summarize quantitative data from various laboratory and pilot-scale in-situ leaching studies for copper and uranium.

Table 1: Lixiviant Composition and Operating Parameters

Parameter	Copper Leaching	Uranium (Acid) Leaching	Uranium (Alkaline) Leaching	Reference
Lixiviant	Sulfuric Acid (H ₂ SO ₄)	Sulfuric Acid (H ₂ SO ₄)	Sodium Bicarbonate (NaHCO ₃) / Sodium Carbonate (Na ₂ CO ₃)	[2] [7] [8]
Concentration	20 g/L H ₂ SO ₄	3-5 g/L H ₂ SO ₄	0.60 mol/L NaHCO ₃ , 0.23 mol/L Na ₂ CO ₃	[2] [7] [8]
Oxidant	Ferric Iron (Fe ³⁺)	Hydrogen Peroxide (H ₂ O ₂)	Oxygen (O ₂)	[2] [7]
Oxidant Conc.	3 g/L Fe ³⁺	80 - 1,000 ppm H ₂ O ₂	-	[2] [7]
pH	1.8 - 2.0	1.6 - 3.9	~9.0	[2] [5] [7]
Temperature	Ambient (~20-29°C)	Ambient	Ambient	[2]

Table 2: Recovery Rates and Leaching Duration

Metal	Leaching Method	Recovery Rate	Duration	Reference
Copper	Acid Leaching (Lab)	~20%	Not specified	[2]
Uranium	Acid Leaching (Pilot)	Not specified	11 months	[7]
Uranium	Alkaline Leaching (Pilot)	54%	5 Pore Volume Flushes	[8]

Experimental Protocols: Column Leaching Studies

Column leaching experiments are a standard laboratory method to simulate the in-situ leaching process and determine the amenability of an ore to this extraction technique.[5]

Ore Preparation and Characterization

- **Sample Collection:** Obtain representative ore samples from the target deposit.
- **Crushing and Sieving:** Crush the ore to a predetermined particle size distribution relevant to the in-situ conditions.
- **Mineralogical Analysis:** Characterize the ore mineralogy using techniques such as X-ray Diffraction (XRD) and optical microscopy to identify the target and gangue minerals.
- **Chemical Analysis:** Determine the head grade (initial concentration) of copper and/or uranium in the ore sample through appropriate analytical methods (e.g., Atomic Absorption Spectrometry, Inductively Coupled Plasma Mass Spectrometry).

Column Setup and Operation

- **Column Packing:** Carefully pack a known mass of the prepared ore into a cylindrical column to a desired density. Columns are typically designed to be at least four times the diameter of the maximum particle size of the ore.[4]
- **Lixiviant Preparation:** Prepare the leaching solution with the desired concentrations of reagents (e.g., sulfuric acid, sodium bicarbonate) and oxidant in synthetic or actual

groundwater from the site.

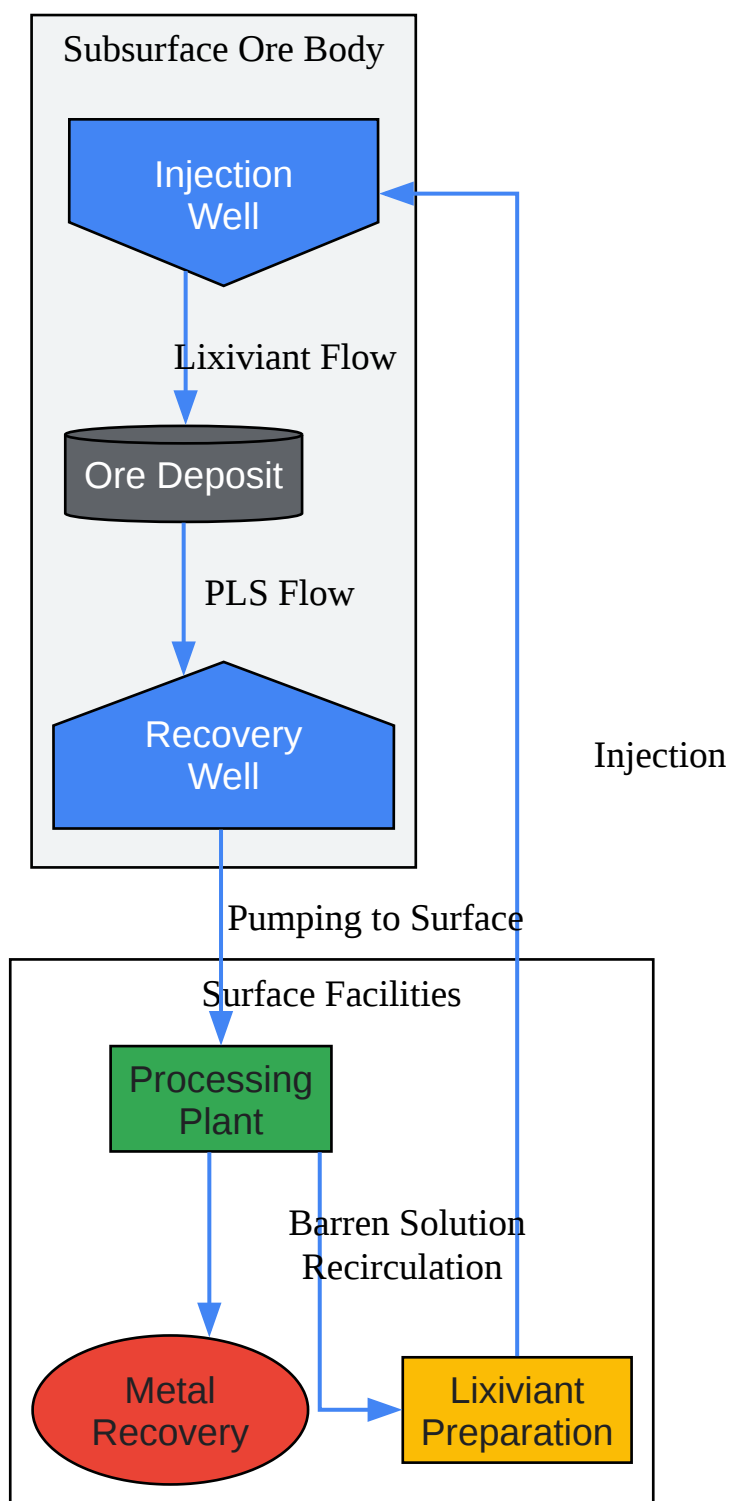
- Leaching Cycle:
 - Introduce the lixiviant to the top of the column at a constant, predetermined flow rate.
 - Collect the pregnant leach solution (PLS) exiting the bottom of the column at regular intervals.
- Monitoring and Analysis:
 - Continuously monitor the pH and redox potential (Eh) of the PLS.[\[2\]](#)
 - Analyze the collected PLS samples for the concentration of the target metals (copper, uranium) and other relevant elements using techniques like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma (ICP) analysis.[\[2\]](#)

Data Analysis and Interpretation

- Recovery Calculation: Calculate the cumulative recovery of the target metal over time based on the concentration in the PLS and the total volume collected.
- Leaching Kinetics: Plot the recovery as a function of time to determine the leaching kinetics.
- Reagent Consumption: Monitor the change in lixiviant composition to estimate reagent consumption.

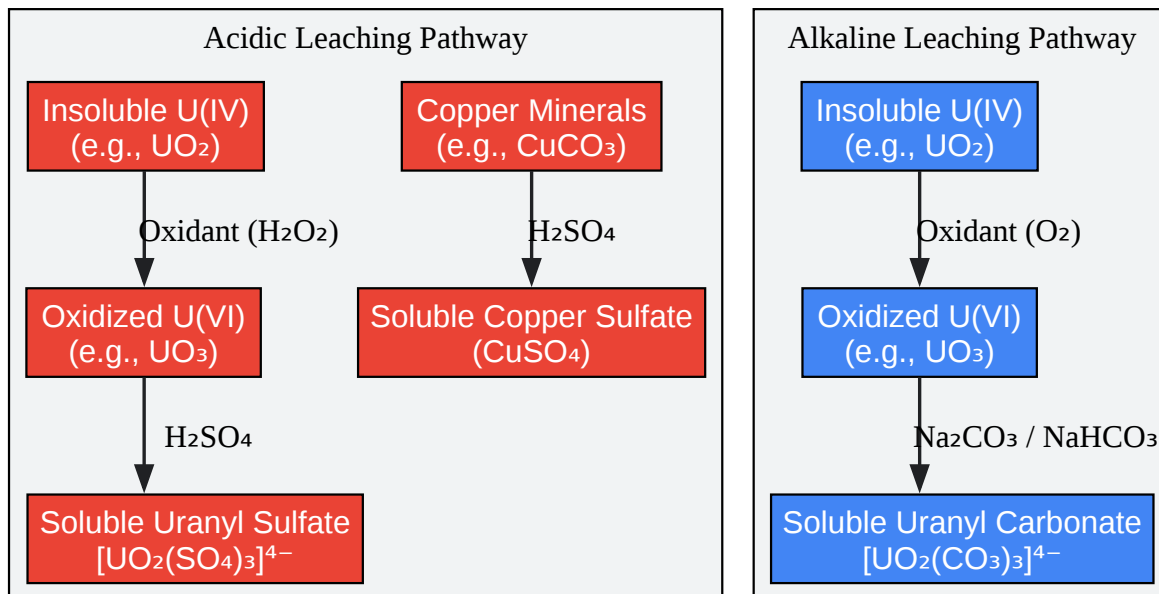
Visualizations

The following diagrams illustrate key aspects of the in-situ leaching process.



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Caption: General workflow of the in-situ leaching (ISL) process.



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Caption: Chemical pathways for acidic and alkaline leaching.

Caption: Experimental workflow for a laboratory column leach study.

Groundwater Restoration

A critical aspect of any ISL operation is the restoration of the groundwater quality in the leached ore zone to pre-mining conditions after the cessation of mining activities.[9][10] This is a regulatory requirement to mitigate the environmental impact.[9] Common restoration techniques include:

- **Groundwater Sweep:** Pumping contaminated water from the leaching zone, allowing fresh groundwater to flow in and displace the affected water.[11]
- **Pump and Treat:** Extracting the groundwater, treating it on the surface using methods like reverse osmosis or ion exchange, and then reinjecting the clean water.[11]
- **Chemical Reduction:** Injecting reducing agents to precipitate and immobilize contaminants that were mobilized during the oxidative leaching process.[11]

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